![molecular formula C17H26N4O3 B7438227 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea, commonly known as JNJ-26481585, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
JNJ-26481585 inhibits the activity of 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea enzymes by binding to their active sites and preventing them from removing acetyl groups from histone proteins. This leads to changes in chromatin structure and gene transcription, which can result in the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of JNJ-26481585 is that it has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy. However, one limitation of JNJ-26481585 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on JNJ-26481585. One area of interest is the development of combination therapies that use JNJ-26481585 in conjunction with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to JNJ-26481585 treatment. Additionally, further preclinical studies are needed to better understand the mechanism of action of JNJ-26481585 and its potential therapeutic applications in other diseases beyond cancer.
Synthesemethoden
JNJ-26481585 can be synthesized using a multi-step process that involves the condensation of 4-hydroxycyclohexanone with 6-morpholin-4-ylpyridin-3-ylmethanol to form an intermediate, which is then treated with urea and a base to yield the final product. The synthesis of JNJ-26481585 has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases. 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea inhibitors like JNJ-26481585 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c22-15-4-2-14(3-5-15)20-17(23)19-12-13-1-6-16(18-11-13)21-7-9-24-10-8-21/h1,6,11,14-15,22H,2-5,7-10,12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKWDFVYJXXHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CN=C(C=C2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

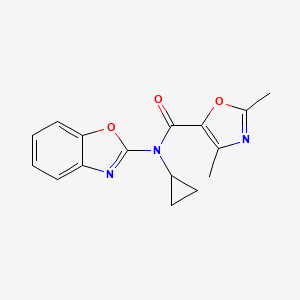
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
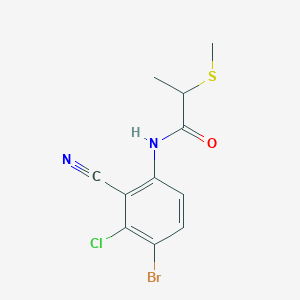
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
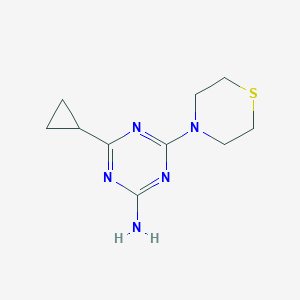
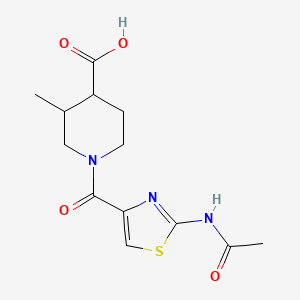
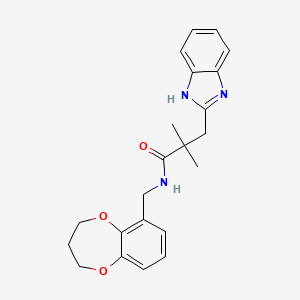
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)